1,1-Dichloro-2,2-dimethoxyethane
CAS No.: 80944-06-5
Cat. No.: VC8022542
Molecular Formula: C4H8Cl2O2
Molecular Weight: 159.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80944-06-5 |
|---|---|
| Molecular Formula | C4H8Cl2O2 |
| Molecular Weight | 159.01 g/mol |
| IUPAC Name | 1,1-dichloro-2,2-dimethoxyethane |
| Standard InChI | InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3 |
| Standard InChI Key | NGVTXINFTCZHGA-UHFFFAOYSA-N |
| SMILES | COC(C(Cl)Cl)OC |
| Canonical SMILES | COC(C(Cl)Cl)OC |
Introduction
Molecular Structure and Identification
Chemical Composition and Structural Features
1,1-Dichloro-2,2-dimethoxyethane has the molecular formula C₄H₈Cl₂O₂ and a molecular weight of 159.01 g/mol . Its structure consists of a central ethane backbone substituted with two methoxy groups (-OCH₃) at the 2-position and two chlorine atoms at the 1-position (Figure 1). The SMILES notation (COC(C(Cl)Cl)OC) and InChIKey (NGVTXINFTCZHGA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Identifiers of 1,1-Dichloro-2,2-dimethoxyethane
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 80944-06-5 | |
| IUPAC Name | 1,1-dichloro-2,2-dimethoxyethane | |
| Molecular Formula | C₄H₈Cl₂O₂ | |
| Molecular Weight | 159.01 g/mol | |
| DSSTox Substance ID | DTXSID50506628 |
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via the acid-catalyzed acetalization of dichloroacetaldehyde with methanol. This reaction proceeds through nucleophilic attack by methanol on the carbonyl carbon, followed by chloride displacement to form the stable acetal . Alternative routes may involve the chlorination of dimethoxyethane derivatives, though these methods are less commonly reported.
Industrial Applications
1,1-Dichloro-2,2-dimethoxyethane serves as a precursor in organometallic chemistry. For instance, it is structurally related to dichloro(dimethoxyethane)nickel (CAS 29046-78-4), a catalyst used in cross-coupling reactions . Its role in stabilizing metal centers through ether coordination underscores its importance in catalytic systems. Patent records from WIPO PATENTSCOPE further highlight its utility in specialized polymerizations and agrochemical synthesis .
Physical and Chemical Properties
Reactivity Profile
The electron-withdrawing chlorine atoms render the central carbon electrophilic, making the compound susceptible to nucleophilic substitution reactions. Hydrolysis under acidic conditions regenerates dichloroacetaldehyde and methanol, a reversibility that impacts its storage and handling .
Future Directions and Research Gaps
Current literature lacks comprehensive studies on the compound’s pharmacokinetics and ecotoxicology. Further research could explore its potential as a green solvent or intermediate in pharmaceutical synthesis. Advances in computational chemistry may also elucidate its conformational dynamics and reactivity patterns.
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